Piperidine, 1-(4-(((5-((4-(dimethylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)methyl)amino)benzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5660383, also known as (1R,2R,3S,5R)-(-)-2,3-pinanediol, is a chiral organic compound with the chemical formula C10H18O2. It is a solid substance with a colorless to yellowish crystalline nature. This compound is a stereoisomer with four chiral centers and has a melting point of 80 to 82°C and a boiling point of 260°C under reduced pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S,5R)-(-)-2,3-pinanediol typically involves the reduction of pinene derivatives. One common method is the catalytic hydrogenation of pinene oxide in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired diol .
Industrial Production Methods
Industrial production of (1R,2R,3S,5R)-(-)-2,3-pinanediol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation process while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,3S,5R)-(-)-2,3-pinanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of alcohols.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of pinanediol, such as pinanone, pinanol, and substituted pinanediols .
Scientific Research Applications
(1R,2R,3S,5R)-(-)-2,3-pinanediol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-(-)-2,3-pinanediol involves its interaction with specific molecular targets and pathways. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,2R,3S,5R)-2,3-Pinanediol: A stereoisomer with similar chemical properties but different spatial arrangement.
Pinanone: An oxidized derivative of pinanediol.
Pinanol: A reduced form of pinanediol.
Uniqueness
(1R,2R,3S,5R)-(-)-2,3-pinanediol is unique due to its specific chiral configuration, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stereochemical purity and selectivity .
Properties
CAS No. |
104183-54-2 |
---|---|
Molecular Formula |
C25H28N4O2S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[[4-(piperidine-1-carbonyl)anilino]methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H28N4O2S2/c1-27(2)21-12-6-18(7-13-21)16-22-24(31)29(25(32)33-22)17-26-20-10-8-19(9-11-20)23(30)28-14-4-3-5-15-28/h6-13,16,26H,3-5,14-15,17H2,1-2H3/b22-16+ |
InChI Key |
QGAXGRHLTRHJID-CJLVFECKSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)N4CCCCC4 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC=C(C=C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.